

Application Notes and Protocols for CRISPR-Cas9 Screening with LSD1 Inhibitors

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Compound of Interest

Compound Name: *Lsd1-IN-16*

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Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in carcinogenesis and is a promising therapeutic target in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).^{[1][2][3]} LSD1 can demethylate histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation depending on the context.^{[1][2]} Beyond its catalytic role, LSD1 also functions as a scaffold protein, facilitating the assembly of transcriptional regulatory complexes.^{[3][4]}

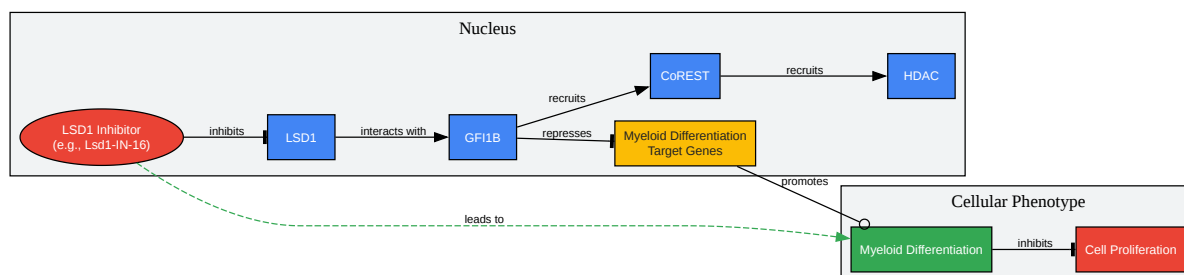
CRISPR-Cas9 genetic screening is a powerful tool to identify genes that functionally interact with a drug of interest, revealing mechanisms of sensitivity and resistance. When combined with a potent LSD1 inhibitor, CRISPR-Cas9 screens can uncover synthetic lethal interactions, where the loss of a specific gene sensitizes cancer cells to LSD1 inhibition. These findings can inform the development of novel combination therapies and identify patient populations most likely to respond to treatment.

This document provides a comprehensive overview and detailed protocols for conducting CRISPR-Cas9 screens with an LSD1 inhibitor. While the specific inhibitor "**Lsd1-IN-16**" was not found to be prominently featured in CRISPR screening literature, the following protocols and data are based on well-characterized LSD1 inhibitors such as GSK2879552 and Bomedemstat, and can be adapted for other LSD1 inhibitors.

Signaling Pathways and Rationale for Screening

LSD1 is involved in multiple signaling pathways that are critical for cancer cell proliferation and survival. Understanding these pathways provides a strong rationale for identifying synthetic lethal interactions through CRISPR-Cas9 screening.

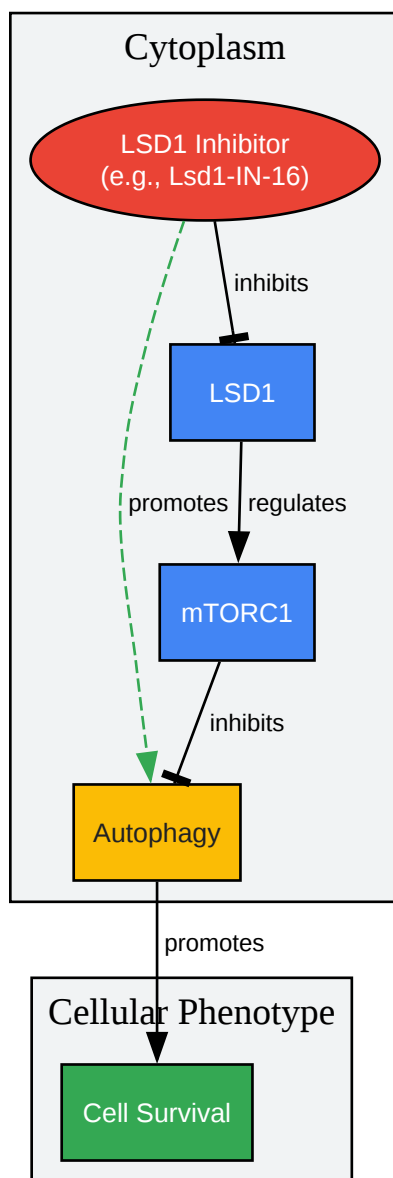
One of the most well-characterized roles of LSD1 in AML is its interaction with the transcription factor GFI1B.[5][6] The LSD1-GFI1B complex represses the expression of genes required for myeloid differentiation.[5][6] Inhibition of LSD1 disrupts this complex, leading to the activation of differentiation-associated genes and cell cycle arrest.[5][7] A CRISPR screen in this context can identify other genes in this pathway or parallel pathways whose inactivation synergizes with the disruption of the LSD1-GFI1B interaction.



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Caption: LSD1-GFI1B signaling pathway in AML.

LSD1 has also been shown to regulate the mTOR signaling pathway, a central regulator of cell growth and metabolism.[8][9][10] In some cancer cells, LSD1 negatively regulates autophagy through the mTOR pathway.[8][9] A CRISPR screen could identify components of the mTOR pathway or related metabolic pathways that, when knocked out, enhance the cytotoxic effects of LSD1 inhibition.



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Caption: LSD1 regulation of the mTOR signaling pathway.

Quantitative Data from CRISPR-Cas9 Screens with LSD1 Inhibitors

The following tables summarize representative data from published CRISPR-Cas9 screens performed with the LSD1 inhibitors Bomedemstat and GSK2879552 in human erythroleukemia (HEL) cells.^[11] The data highlights genes whose knockout confers sensitivity (synthetic

lethality) or resistance to the LSD1 inhibitor. The "Beta-score" represents the directionality and magnitude of the gene's effect, where a negative score indicates synthetic lethality and a positive score indicates resistance.[\[11\]](#)

Table 1: Top Synthetic Lethal Genes with Bomedemstat (50 nM) in HEL Cells[\[11\]](#)

Gene	Beta-score	p-value
DOT1L	-1.25	1.50E-05
MEN1	-0.98	3.20E-04
BRD4	-0.95	4.50E-04
MYC	-0.87	1.20E-03
KDM6A	-0.85	1.50E-03
CREBBP	-0.82	2.10E-03
EP300	-0.79	3.50E-03
ASH1L	-0.75	5.80E-03

Table 2: Top Resistance-Confering Genes with Bomedemstat (50 nM) in HEL Cells[\[11\]](#)

Gene	Beta-score	p-value
TP53	1.15	2.10E-05
GFI1B	1.02	8.90E-05
KDM1A	0.98	1.50E-04
RCOR1	0.92	3.20E-04
HDAC1	0.88	7.80E-04
HDAC2	0.85	1.10E-03
SIN3A	0.81	2.40E-03
ZNF217	0.76	4.90E-03

Table 3: Top Synthetic Lethal Genes with GSK2879552 (50 nM) in HEL Cells[11]

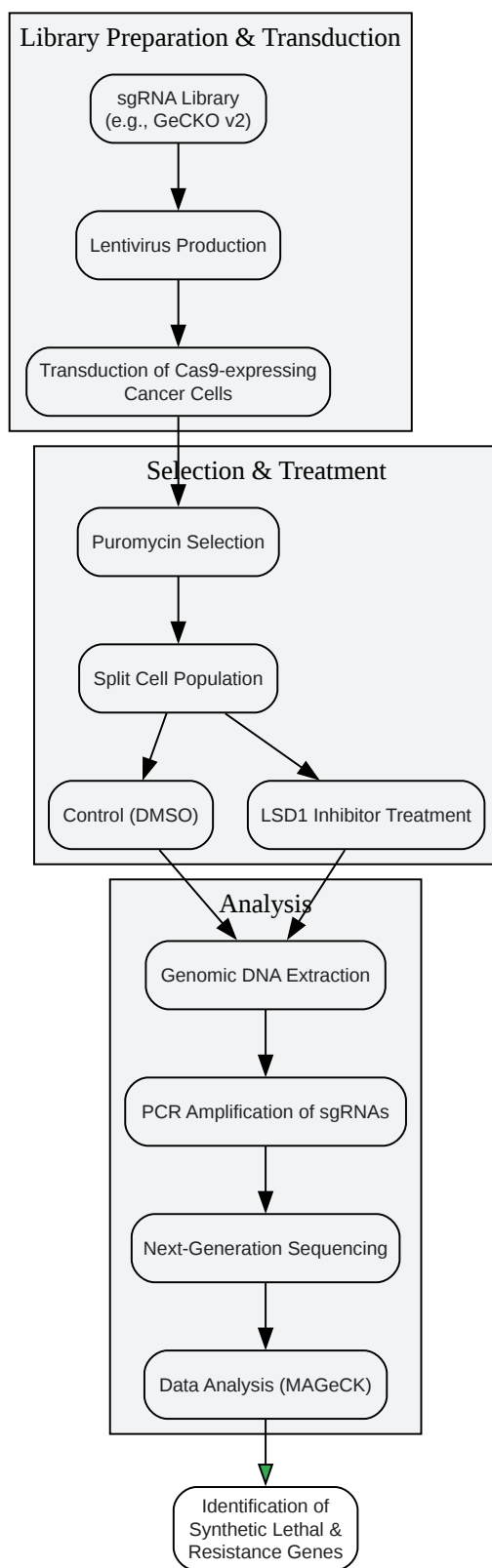
Gene	Beta-score	p-value
DOT1L	-1.31	1.10E-05
MEN1	-1.05	2.50E-04
BRD4	-1.01	3.80E-04
MYC	-0.92	9.80E-04
KDM6A	-0.89	1.20E-03
CREBBP	-0.86	1.90E-03
EP300	-0.83	3.10E-03
ASH1L	-0.78	5.20E-03

Table 4: Top Resistance-Confering Genes with GSK2879552 (50 nM) in HEL Cells[11]

Gene	Beta-score	p-value
TP53	1.22	1.50E-05
GFI1B	1.09	7.20E-05
KDM1A	1.03	1.20E-04
RCOR1	0.96	2.80E-04
HDAC1	0.91	6.50E-04
HDAC2	0.88	9.80E-04
SIN3A	0.84	2.10E-03
ZNF217	0.79	4.30E-03

Experimental Protocols

The following is a generalized protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that modulate the response to an LSD1 inhibitor. This protocol should be optimized for the specific cell line and LSD1 inhibitor being used.



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Caption: General workflow for a CRISPR-Cas9 screen with an LSD1 inhibitor.

Materials and Reagents

- Cell Line: A cancer cell line of interest that stably expresses Cas9. If the cell line does not express Cas9, it must first be transduced with a lentiviral vector encoding Cas9 and selected.
- sgRNA Library: A pooled sgRNA library (e.g., GeCKO v2, Brunello).
- Lentiviral Packaging Plasmids: psPAX2 and pMD2.G.
- HEK293T cells: For lentivirus production.
- Transfection Reagent: (e.g., Lipofectamine 3000, FuGENE HD).
- LSD1 Inhibitor: (e.g., **Lsd1-IN-16**, GSK2879552, Bomedemstat) dissolved in DMSO.
- Culture Medium, FBS, and Antibiotics: Appropriate for the chosen cell line.
- Puromycin: For selection of transduced cells.
- Genomic DNA Extraction Kit: (e.g., QIAamp DNA Blood Mini Kit).
- PCR reagents: High-fidelity DNA polymerase, primers for sgRNA amplification.
- Next-Generation Sequencing (NGS) platform and reagents.

Lentivirus Production

- Plate HEK293T cells in 10-cm dishes to be 70-80% confluent on the day of transfection.
- Co-transfect each dish with the sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent according to the manufacturer's protocol.
- After 48-72 hours, harvest the lentiviral supernatant and filter it through a 0.45 μ m filter.
- Titer the virus to determine the optimal multiplicity of infection (MOI) for your target cells. An MOI of 0.3-0.5 is often used to ensure that most cells receive a single sgRNA.

CRISPR-Cas9 Screen

- **Transduction:** Transduce the Cas9-expressing cancer cells with the sgRNA lentiviral library at the predetermined MOI. Ensure a sufficient number of cells are transduced to maintain a library representation of at least 200-500 cells per sgRNA.
- **Selection:** 24-48 hours post-transduction, begin selection with puromycin. The concentration of puromycin should be determined beforehand by a kill curve for your specific cell line. Maintain selection until a non-transduced control plate of cells is completely dead.
- **Expansion and Treatment:**
 - After selection, expand the transduced cell population.
 - Harvest a sample of cells as the "Day 0" time point.
 - Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with the LSD1 inhibitor. The concentration of the LSD1 inhibitor should be predetermined to cause approximately 20-30% growth inhibition (IC20-IC30) over the course of the experiment.
 - Culture the cells for 14-21 days, passaging as necessary and maintaining the library representation.
- **Harvesting:** At the end of the treatment period, harvest the cells from both the DMSO and LSD1 inhibitor-treated populations.

Genomic DNA Extraction and Sequencing

- Extract genomic DNA from the "Day 0" and final time point cell pellets using a commercial kit.
- Amplify the sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds the sequencing adapters and barcodes.
- Pool the barcoded PCR products and perform next-generation sequencing. Aim for a sequencing depth of at least 200-500 reads per sgRNA.

Data Analysis

- **Read Alignment and Counting:** Demultiplex the sequencing reads and align them to the sgRNA library reference file to obtain read counts for each sgRNA in each sample.
- **Gene-level Analysis:** Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify genes that are significantly enriched or depleted in the LSD1 inhibitor-treated cells compared to the DMSO-treated cells.[12][13][14] MAGeCK calculates a beta-score and a p-value for each gene.
- **Hit Identification:** Identify synthetic lethal genes (negatively selected, negative beta-score) and resistance-conferring genes (positively selected, positive beta-score) based on a statistically significant p-value or false discovery rate (FDR).

Conclusion

CRISPR-Cas9 screening with LSD1 inhibitors is a powerful approach to elucidate the genetic dependencies of cancer cells and to identify novel therapeutic strategies. The protocols and data presented here provide a framework for researchers to design and execute their own screens. The identification of synthetic lethal partners with LSD1 inhibition holds the promise of developing more effective and personalized cancer therapies. The validation of top screening hits through individual gene knockouts and further mechanistic studies is a critical next step in translating these findings into clinical applications.

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